molecular formula C10H15N3O B3067787 (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide CAS No. 1568043-19-5

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Cat. No.: B3067787
CAS No.: 1568043-19-5
M. Wt: 193.25 g/mol
InChI Key: JECHQMMXVZMHQA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis of Bioactive Compounds

A study highlighted the analysis of PhIP, a compound structurally related to (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, focusing on its formation and metabolites in biological matrices, foodstuff, and beverages. The review detailed the analytical techniques used for quantifying PhIP and its metabolites, emphasizing the role of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).

Metabolism in Organisms

Research on aspartame, a compound that shares functional groups with this compound, discussed its hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol. This study provides insights into the metabolic pathways of aspartate and its conversion to CO2 or incorporation into body constituents, which could be relevant for understanding the metabolism of similar compounds (Ranney & Oppermann, 1979).

Formation and Fate of Compounds

Another study reviewed the formation and fate of PhIP, exploring the contributions of lipid oxidation and the Maillard reaction to the production and elimination of processing-related food toxicants. This research could provide a framework for understanding the chemical reactions and pathways involved in the formation and breakdown of similar compounds (Zamora & Hidalgo, 2015).

Functional Implications in Biological Systems

The modulation of glutamate receptors, including their molecular mechanisms and functional implications, has been extensively reviewed. This research area is pertinent as it deals with the interaction of amino acid derivatives (similar to this compound) with neurotransmitter systems, elucidating their potential roles in synaptic transmission and plasticity (Wroblewski & Danysz, 1989).

Nutrient Dynamics in Soil

A review on the migration and transformation mechanisms of nutrient elements (N, P, K) within biochar in straw–biochar–soil–plant systems might provide insights into the environmental fate and agricultural applications of nitrogen-containing compounds like this compound. This study discusses how nutrient elements, particularly nitrogen, migrate and transform in soil systems, which could be relevant for understanding the environmental interactions of similar compounds (Liu et al., 2018).

Properties

IUPAC Name

(2R)-2-amino-3-methyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHQMMXVZMHQA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.